Differentiated Cytotoxicity in Cancer Models: 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole vs. Non-Chlorinated Benzyl Analog
The 3,4-dichloro substitution pattern is directly linked to potent cytotoxic activity, a property not observed in the non-chlorinated analog. 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole demonstrates significant growth inhibition against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with reported IC50 values ranging from 0.83 to 1.81 μM . In contrast, the non-chlorinated analog 1-benzyl-3-nitro-1H-pyrazole (CAS 898053-27-5) is primarily characterized as a general synthetic intermediate and RIP1 kinase inhibitor scaffold lead, with no comparable cytotoxic data reported against these cancer cell lines . This stark difference in biological profile is attributed to the increased lipophilicity and potential for halogen bonding conferred by the 3,4-dichlorobenzyl group .
| Evidence Dimension | Cancer Cell Line Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.83–1.81 μM against A549 and MCF-7 cell lines |
| Comparator Or Baseline | 1-benzyl-3-nitro-1H-pyrazole (CAS 898053-27-5): Data not available or not comparable |
| Quantified Difference | Qualitative difference in activity profile |
| Conditions | In vitro cell viability assays (A549 lung cancer, MCF-7 breast cancer lines) |
Why This Matters
For researchers developing anticancer agents, this compound offers a pre-validated cytotoxic scaffold, providing a strategic advantage over the non-chlorinated analog which lacks this established activity.
